1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670370
InChI: InChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3
SMILES: CC(=O)N1CCOC2C1CCNCC2
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

CAS No.:

Cat. No.: VC13670370

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name 1-(3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepin-4-yl)ethanone
Standard InChI InChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3
Standard InChI Key MJYBWKCMMLALTR-UHFFFAOYSA-N
SMILES CC(=O)N1CCOC2C1CCNCC2
Canonical SMILES CC(=O)N1CCOC2C1CCNCC2

Introduction

1-(octahydro- oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is a heterocyclic organic compound characterized by a fused bicyclic structure containing an oxazine and azepine ring system. This compound's unique molecular framework makes it of interest in pharmaceutical and chemical research due to potential bioactivity and synthetic applications.

Structural Characteristics

Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
IUPAC Name: 1-(octahydro- oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

The compound features:

  • An oxazine ring fused with an azepine ring.

  • A ketone functional group attached to the bicyclic system.

  • Full saturation of the bicyclic core, contributing to its stability.

Synthesis Pathways

The synthesis of such compounds often involves multistep organic reactions, including:

  • Cyclization Reactions: Formation of the oxazine and azepine rings through nucleophilic substitution or condensation reactions.

  • Functionalization: Introduction of the ethanone group via acylation reactions.

These methods typically utilize starting materials like amino alcohols or dihydroxy precursors under controlled conditions.

Applications and Potential Uses

This compound's bicyclic structure suggests potential applications in:

  • Pharmaceutical Research: The oxazine and azepine motifs are common in bioactive molecules, indicating possible antimicrobial, anti-inflammatory, or CNS activity.

  • Synthetic Chemistry: It can serve as an intermediate for synthesizing more complex heterocyclic compounds.

Table: Key Spectroscopic Data

TechniqueObservations
1H NMRSignals for aliphatic protons
13C NMRPeaks for ketone carbon
IR SpectroscopyC=O stretch at ~1700 cm⁻¹

Toxicity and Safety

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